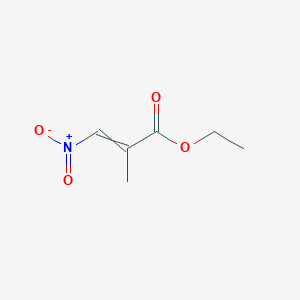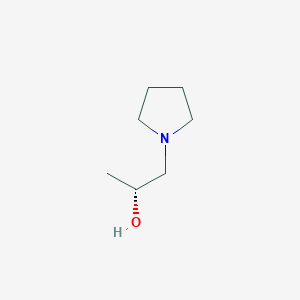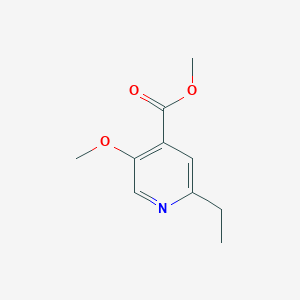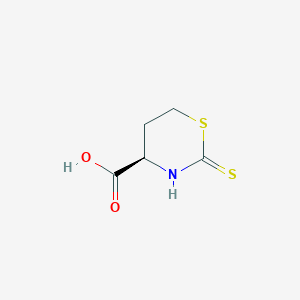
(R)-2-Thioxo-1,3-thiazinane-4-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
®-2-Thioxo-1,3-thiazinane-4-carboxylic acid is a sulfur-containing heterocyclic compound It features a thiazinane ring, which is a six-membered ring containing both sulfur and nitrogen atoms
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of ®-2-Thioxo-1,3-thiazinane-4-carboxylic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of a thiol with an amine in the presence of a carboxylic acid derivative. The reaction conditions often require a solvent such as dichloromethane and a catalyst like triethylamine. The reaction is carried out at room temperature and monitored using techniques like thin-layer chromatography (TLC) to ensure completion.
Industrial Production Methods
Industrial production of ®-2-Thioxo-1,3-thiazinane-4-carboxylic acid may involve more scalable methods such as continuous flow synthesis. This approach allows for better control over reaction conditions and can lead to higher yields and purity. The use of automated systems and real-time monitoring can further enhance the efficiency of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
®-2-Thioxo-1,3-thiazinane-4-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The sulfur atom in the thiazinane ring can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form thiols or other reduced sulfur species.
Substitution: The carboxylic acid group can participate in substitution reactions to form esters, amides, or other derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like thionyl chloride (SOCl₂) for esterification or carbodiimides for amide formation are commonly employed.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols and other reduced sulfur compounds.
Substitution: Esters, amides, and other functional derivatives.
Wissenschaftliche Forschungsanwendungen
®-2-Thioxo-1,3-thiazinane-4-carboxylic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases involving oxidative stress and inflammation.
Industry: It is used in the development of new materials and as a precursor for the synthesis of specialty chemicals.
Wirkmechanismus
The mechanism of action of ®-2-Thioxo-1,3-thiazinane-4-carboxylic acid involves its interaction with various molecular targets. The sulfur atom in the thiazinane ring can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to modulation of their activity. This interaction can affect various cellular pathways, including those involved in oxidative stress response and inflammation.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Thiazolidine-4-carboxylic acid: Another sulfur-containing heterocycle with similar structural features.
2-Mercaptothiazoline: Contains a thiazoline ring and exhibits similar chemical reactivity.
Cysteine: An amino acid with a thiol group that can undergo similar chemical transformations.
Uniqueness
®-2-Thioxo-1,3-thiazinane-4-carboxylic acid is unique due to its specific ring structure and the presence of both sulfur and nitrogen atoms. This combination imparts distinct chemical properties and reactivity, making it valuable for various applications in research and industry.
Eigenschaften
Molekularformel |
C5H7NO2S2 |
|---|---|
Molekulargewicht |
177.2 g/mol |
IUPAC-Name |
(4R)-2-sulfanylidene-1,3-thiazinane-4-carboxylic acid |
InChI |
InChI=1S/C5H7NO2S2/c7-4(8)3-1-2-10-5(9)6-3/h3H,1-2H2,(H,6,9)(H,7,8)/t3-/m1/s1 |
InChI-Schlüssel |
IHYDHJXGZPUNJS-GSVOUGTGSA-N |
Isomerische SMILES |
C1CSC(=S)N[C@H]1C(=O)O |
Kanonische SMILES |
C1CSC(=S)NC1C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



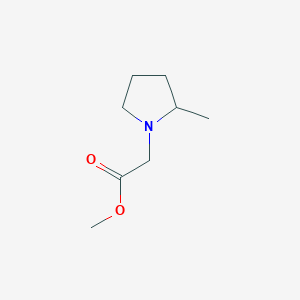
![[(4-Bromo-benzyl)-isopropyl-amino]-acetic acid](/img/structure/B15052213.png)
-1H-pyrazol-5-yl]methyl})amine](/img/structure/B15052217.png)
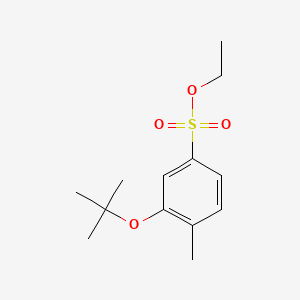
![5-Oxo-2,3,4,5-tetrahydrobenzo[b]oxepin-8-yl pivalate](/img/structure/B15052226.png)
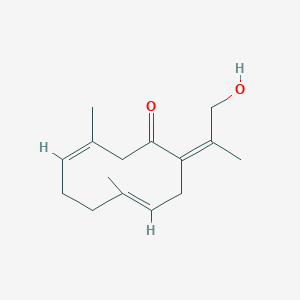


![1-(4,6-Dimethoxybenzo[d][1,3]dioxol-5-yl)ethanol](/img/structure/B15052252.png)
